molecular formula C19H17N3O4 B11481350 Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate

Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate

Cat. No.: B11481350
M. Wt: 351.4 g/mol
InChI Key: VYNVKLNZTBIZJF-UHFFFAOYSA-N
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Description

METHYL 2-[(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)FORMAMIDO]-2-PHENYLACETATE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phthalazinone moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)FORMAMIDO]-2-PHENYLACETATE involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with methyl 2-amino-2-phenylacetate under specific conditions. The reaction typically requires the use of anhydrous solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The mixture is cooled to 0°C and then gradually warmed to room temperature to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)FORMAMIDO]-2-PHENYLACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 2-[(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)FORMAMIDO]-2-PHENYLACETATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)FORMAMIDO]-2-PHENYLACETATE involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound can induce cell death in cancer cells, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)FORMAMIDO]-2-PHENYLACETATE is unique due to its specific structure, which combines a phthalazinone moiety with a phenylacetate group. This unique structure enhances its ability to interact with biological targets, making it a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-2-phenylacetate

InChI

InChI=1S/C19H17N3O4/c1-22-18(24)14-11-7-6-10-13(14)16(21-22)17(23)20-15(19(25)26-2)12-8-4-3-5-9-12/h3-11,15H,1-2H3,(H,20,23)

InChI Key

VYNVKLNZTBIZJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC(C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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